REACTION_CXSMILES
|
[OH-].[Na+].[SH:3][CH2:4][C:5]([OH:7])=[O:6].[CH3:8][O:9][C:10](=[O:14])[C:11]([Cl:13])=[CH2:12].Cl>O>[CH3:8][O:9][C:10](=[O:14])[CH:11]([Cl:13])[CH2:12][S:3][CH2:4][C:5]([OH:7])=[O:6] |f:0.1|
|
Name
|
|
Quantity
|
0.063 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
SCC(=O)O
|
Name
|
|
Quantity
|
1.31 g
|
Type
|
reactant
|
Smiles
|
COC(C(=C)Cl)=O
|
Name
|
|
Quantity
|
0.32 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Type
|
CUSTOM
|
Details
|
Under stirring there
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
Stirring
|
Type
|
EXTRACTION
|
Details
|
by extracting three times with diethyl ether
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
drying the combined ether phases
|
Type
|
CUSTOM
|
Details
|
with water free sodium sulfate and removal of the ether
|
Reaction Time |
24 h |
Name
|
|
Type
|
product
|
Smiles
|
COC(C(CSCC(=O)O)Cl)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2 g | |
YIELD: PERCENTYIELD | 86% | |
YIELD: CALCULATEDPERCENTYIELD | 86.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |